molecular formula C9H8N2O2 B1280308 6-amino-4-methyl-1H-2,3-benzoxazin-1-one CAS No. 217196-94-6

6-amino-4-methyl-1H-2,3-benzoxazin-1-one

Cat. No.: B1280308
CAS No.: 217196-94-6
M. Wt: 176.17 g/mol
InChI Key: JEONCVFTVUCPGE-UHFFFAOYSA-N
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Description

6-amino-4-methyl-1H-2,3-benzoxazin-1-one is a heterocyclic compound that contains an oxazine ring fused with a benzene ring. This compound is of significant interest due to its potential medicinal properties and various applications in scientific research. The structure of this compound includes an amino group at the 6th position, a methyl group at the 4th position, and a benzoxazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-methyl-1H-2,3-benzoxazin-1-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . The reaction conditions often involve heating and the use of solvents like toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methyl-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazinones .

Scientific Research Applications

Comparison with Similar Compounds

6-amino-4-methyl-1H-2,3-benzoxazin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-4-methyl-2,3-benzoxazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEONCVFTVUCPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457898
Record name 6-amino-4-methyl-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217196-94-6
Record name 6-amino-4-methyl-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-methyl-1H-2,3-benzoxazin-1-one
Reactant of Route 2
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Reactant of Route 3
6-amino-4-methyl-1H-2,3-benzoxazin-1-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-amino-4-methyl-1H-2,3-benzoxazin-1-one

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